molecular formula C9H12N2Si B11912155 2-((Trimethylsilyl)ethynyl)pyrimidine

2-((Trimethylsilyl)ethynyl)pyrimidine

Cat. No.: B11912155
M. Wt: 176.29 g/mol
InChI Key: ZMZRIHWNMOJBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Trimethylsilyl)ethynyl)pyrimidine is a useful research compound. Its molecular formula is C9H12N2Si and its molecular weight is 176.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-pyrimidin-2-ylethynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2Si/c1-12(2,3)8-5-9-10-6-4-7-11-9/h4,6-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZRIHWNMOJBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-((Trimethylsilyl)ethynyl)pyrimidine: A Strategic Alkyne Scaffold for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((Trimethylsilyl)ethynyl)pyrimidine (CAS 193631-86-6) serves as a critical masked alkyne building block in modern medicinal chemistry. Its primary utility lies in its role as a stable, protected precursor to 2-ethynylpyrimidine , a moiety increasingly prevalent in kinase inhibitors and "click" chemistry-enabled drug discovery platforms. By masking the terminal alkyne with a trimethylsilyl (TMS) group, this compound prevents premature polymerization and acidity-related side reactions during intermediate synthetic steps, allowing for high-fidelity introduction of the pyrimidine core into complex biological ligands.

Physicochemical Profile

The following data aggregates experimental and calculated properties essential for handling and stoichiometric calculations.

PropertyValueNotes
CAS Number 193631-86-6
IUPAC Name 2-(2-Trimethylsilylethynyl)pyrimidine
Molecular Formula C₉H₁₂N₂Si
Molecular Weight 176.29 g/mol
Appearance Pale yellow to brown liquid/low-melting solidTends to darken upon oxidation.
Boiling Point ~90–95 °C at 18 mmHgPredicted/Analogous [1]
Solubility Soluble in DCM, THF, EtOAc, MeOHHydrolytically unstable in acidic/basic aqueous media.
Stability Moisture sensitive; Store under inert gas (Ar/N₂)TMS group labile to F⁻ and strong bases.

Synthetic Utility & Mechanism

The strategic value of this compound lies in its latent reactivity . It is typically synthesized via Sonogashira coupling and subsequently deprotected to reveal the reactive terminal alkyne.

Core Synthesis (Sonogashira Coupling)

The most robust route to this scaffold involves the palladium-catalyzed cross-coupling of 2-bromopyrimidine with trimethylsilylacetylene (TMSA) .

  • Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the 2-bromopyrimidine, transmetallation with the copper-acetylide formed in situ, and reductive elimination to release the product.

  • Critical Control Point: 2-Halopyrimidines are electron-deficient, making the oxidative addition facile. However, the nitrogen atoms on the pyrimidine ring can coordinate to Palladium, potentially poisoning the catalyst. High ligand loads (e.g., PPh₃) or bidentate ligands are often required to maintain catalytic turnover [2].

Deprotection Strategies (The "Unmasking")

Removal of the TMS group is the gateway to downstream applications.

  • Mild Base (K₂CO₃/MeOH): The standard method. Methoxide attacks the silicon atom, forming a transient silicate species that releases the terminal alkyne.

  • Fluoride (TBAF/THF): Used when ester groups sensitive to methoxide are present elsewhere in the molecule.

Downstream Applications

Once deprotected to 2-ethynylpyrimidine , the scaffold undergoes:

  • CuAAC (Click Chemistry): Reaction with azides to form 1,4-disubstituted 1,2,3-triazoles (bioisosteres for amide bonds).

  • Second Sonogashira Coupling: Reaction with aryl halides to form diarylalkynes, common in molecular electronics and rigid drug linkers.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the parent 2-halopyrimidine, highlighting the central role of the TMS-protected intermediate.

G Start 2-Bromopyrimidine Product 2-((Trimethylsilyl)ethynyl) pyrimidine (CAS 193631-86-6) Start->Product Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N TMSA Trimethylsilylacetylene (TMSA) TMSA->Product Deprotected 2-Ethynylpyrimidine (Terminal Alkyne) Product->Deprotected Deprotection K2CO3, MeOH Triazole 1,2,3-Triazole (Click Product) Deprotected->Triazole CuAAC R-N3, Cu(I) Diaryl Diaryl Alkyne (Extended Scaffold) Deprotected->Diaryl Sonogashira Ar-I, Pd(0)

Figure 1: Divergent synthesis pathway starting from 2-bromopyrimidine, mediated by the TMS-protected intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Optimized for 10 mmol scale to minimize homocoupling (Glaser coupling) side products.

Reagents:

  • 2-Bromopyrimidine (1.59 g, 10 mmol)

  • Trimethylsilylacetylene (1.7 mL, 12 mmol)

  • Pd(PPh₃)₂Cl₂ (350 mg, 5 mol%)

  • CuI (95 mg, 5 mol%)

  • Triethylamine (Et₃N) / THF (1:1 mixture, anhydrous)

Procedure:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x). Oxygen exclusion is critical to prevent alkyne homocoupling [3].

  • Solvation: Add 2-bromopyrimidine, Pd(PPh₃)₂Cl₂, and CuI. Dissolve in degassed THF/Et₃N (20 mL).

  • Addition: Add Trimethylsilylacetylene dropwise via syringe over 10 minutes.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product usually moves faster than the starting bromide.

  • Workup: Filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85–92% as a pale oil/solid.

Protocol B: "Click" Chemistry Preparation (In-Situ Deprotection)

Context: One-pot deprotection and cycloaddition is preferred to avoid handling volatile terminal alkynes.

Procedure:

  • Dissolve this compound (1.0 equiv) and the organic azide (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Add sodium ascorbate (0.1 equiv) and CuSO₄·5H₂O (0.05 equiv).

  • Add K₂CO₃ (1.5 equiv) to trigger deprotection in situ.

  • Stir at RT overnight. The TMS group cleaves, generating the alkyne which immediately reacts with the azide.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C. The TMS bond is stable to air but sensitive to moisture over long periods.

  • Specific Danger: Do not subject the deprotected terminal alkyne (2-ethynylpyrimidine) to distillation or high heat without solvent, as low molecular weight acetylenes can be shock-sensitive or polymerize exothermically.

References

  • Chem-Impex International. "2-[(Trimethylsilyl)ethynyl]pyridine and analogues: Physical Properties and Specifications." Chem-Impex Catalog. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Protocols." Organic Chemistry Portal. Link

  • GuideChem. "this compound CAS 193631-86-6 MSDS and Synthesis." Link

Structure and molecular weight of 2-((Trimethylsilyl)ethynyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-((Trimethylsilyl)ethynyl)pyrimidine: Structure, Properties, and Applications in Modern Drug Discovery

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and established protocols for its synthesis and subsequent deprotection. The document will further explore the rationale behind its utilization in drug development, emphasizing the strategic importance of the pyrimidine scaffold and the synthetic versatility of the protected ethynyl moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Heterocyclic Building Blocks

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure." Its presence in the fundamental building blocks of DNA and RNA (cytosine, thymine, and uracil) has made it a focal point for the design of therapeutic agents that can interact with a wide array of biological targets[1][2][3]. The pyrimidine ring system is an electron-rich aromatic heterocycle that can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition at the active sites of enzymes and receptors[2]. Consequently, pyrimidine derivatives have found extensive applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents[4][5].

The strategic functionalization of the pyrimidine core is paramount to modulating its pharmacological profile. The introduction of an ethynyl group, a versatile chemical handle, opens up a vast chemical space for further molecular elaboration. However, the terminal proton of an alkyne is acidic and can interfere with many organometallic reactions. This necessitates the use of a protecting group. The trimethylsilyl (TMS) group serves as an ideal protecting group for terminal alkynes; it is sterically bulky enough to prevent unwanted side reactions, yet can be removed under mild and specific conditions[6][7].

This compound (TMS-EP) thus emerges as a highly valuable and versatile intermediate. It combines the pharmacologically significant pyrimidine core with a protected, synthetically tractable alkyne, making it a sought-after precursor for the synthesis of complex molecules, particularly in the construction of compound libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its effective application in synthesis.

Chemical Structure

The structure of this compound consists of a pyrimidine ring substituted at the C2 position with a trimethylsilyl-protected ethynyl group.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for TMS-EP is crucial for experimental design, including reaction stoichiometry, purification, and characterization.

PropertyValueSource
CAS Number 193631-86-6[8]
Molecular Formula C₉H₁₂N₂Si[8]
Molecular Weight 176.29 g/mol [8]
Monoisotopic Mass 176.076974926 Da[8]
Canonical SMILES C(C)C#CC1=NC=CC=N1[8]
InChI Key ZMZRIHWNMOJBLC-UHFFFAOYSA-N[8]
Topological Polar Surface Area 25.8 Ų[8]
Complexity 200[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 2[8]

Synthesis and Handling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and has become an indispensable tool in organic synthesis[9][10][11].

The Sonogashira Coupling: Mechanism and Rationale

The reaction couples a halogenated pyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with ethynyltrimethylsilane. The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst[9]. The trimethylsilylacetylene is a liquid, which is significantly easier and safer to handle than gaseous acetylene[6].

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_products Products & Purification Halopyrimidine 2-Halopyrimidine (e.g., 2-Chloropyrimidine) Reaction Sonogashira Coupling (Inert Atmosphere, RT to mild heat) Halopyrimidine->Reaction TMSA Ethynyltrimethylsilane (TMSA) TMSA->Reaction Pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Reaction Cu_cat Copper(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Purification Workup & Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of TMS-EP via Sonogashira coupling.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example. Researchers should optimize conditions based on their specific substrates and laboratory setup.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)

  • Copper(I) iodide (0.04 eq)

  • Triethylamine (Et₃N, anhydrous, 3.0 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2-chloropyrimidine and anhydrous THF.

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add triethylamine, ethynyltrimethylsilane, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of nitrogen.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Deprotection: Unleashing the Terminal Alkyne

The true synthetic power of TMS-EP lies in the ability to selectively remove the TMS group to reveal the terminal alkyne, 2-ethynylpyrimidine. This terminal alkyne is a versatile functional group, ready for a plethora of subsequent transformations, including "click" chemistry (CuAAC), further Sonogashira couplings, or hydration reactions.

Deprotection Methodologies

The cleavage of the Si-C(sp) bond is most commonly achieved using a fluoride source or mild basic conditions.

  • Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. It is highly effective and the reaction is typically fast and clean[6][7]. Hydrogen fluoride complexes, such as HF-pyridine, can also be used, though they require more cautious handling[12].

  • Base-mediated Cleavage: Mild inorganic bases like potassium carbonate in methanol can also effect the deprotection. This method is often preferred when other functional groups in the molecule are sensitive to fluoride ions[12].

Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_end Product & Purification Start_Mat This compound Reagent TBAF in THF or K₂CO₃ in MeOH Start_Mat->Reagent Purification Aqueous Workup & Purification Reagent->Purification Product 2-Ethynylpyrimidine (CAS: 37972-24-0) Purification->Product

Sources

Strategic Synthesis of Pyrimidine Alkynes: A Technical Guide to Trimethylsilylacetylene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Trojan Horse" Alkyne

In medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of countless kinase inhibitors (e.g., Imatinib analogues, CDK inhibitors) and antivirals. The introduction of an alkyne moiety onto this ring is rarely the final goal; rather, it serves as a high-value synthetic handle for Click chemistry (CuAAC) , macrocyclization , or Sonogashira diversification .

Trimethylsilylacetylene (TMSA) acts as a "Trojan Horse" in this context. It introduces a protected terminal alkyne that masks the acidic proton, preventing premature side reactions (like Glaser homocoupling) and improving the lipophilicity of the intermediate to facilitate purification. However, pyrimidines present unique challenges: their electron-deficient nature alters the oxidative addition kinetics, and the ring nitrogens can sequester copper co-catalysts, stalling standard Sonogashira cycles.

This guide details the precision synthesis of pyrimidine alkynes, moving beyond textbook protocols to address the specific electronic and steric demands of the diazine ring.

Mechanistic Foundations & The "Copper Problem"

The standard Sonogashira coupling involves two catalytic cycles: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).

The Pyrimidine Nuance: In electron-deficient heteroaromatics like pyrimidine, the nitrogen lone pairs are capable of coordinating to the Lewis acidic Cu(I) species. This forms a stable, non-productive complex that effectively removes the co-catalyst from the cycle ("catalyst poisoning"). Furthermore, the electron-poor ring makes the C-X bond highly activated for oxidative addition, but this same activation can lead to rapid catalyst decomposition (Pd black formation) if the transmetallation step is slow.

Visualization: The Copper-Free vs. Copper-Mediated Cycle

The following diagram contrasts the standard pathway with the Copper-Free modification, which is often superior for nitrogenous heterocycles to prevent coordination poisoning.

Sonogashira_Pyrimidine cluster_Cu Copper Cycle (Standard) cluster_CuFree Copper-Free Pathway (Recommended for Pyrimidines) Start Pyrimidine-Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 TransMetal Transmetallation OxAdd->TransMetal Standard Route Amine_Complex Amine-Pd Complex OxAdd->Amine_Complex Cu-Free Route TMSA TMS-Acetylene Cu_Acetylide Cu-Acetylide TMSA->Cu_Acetylide + CuI, Base Cu_Acetylide->TransMetal Product Pyrimidine-TMS-Alkyne TransMetal->Product Reductive Elimination Deprotonation In-situ Deprotonation Amine_Complex->Deprotonation + TMSA, Base Deprotonation->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Caption: Mechanistic bifurcation showing the standard Copper cycle versus the Copper-free route preferred for coordinating pyrimidine substrates to avoid catalyst poisoning.

Critical Parameters: Optimization Matrix

For a successful coupling on a pyrimidine core, the following parameters must be tuned:

ParameterStandard ChoiceHigh-Performance AlternativeRationale for Pyrimidines
Catalyst Pd(PPh₃)₂Cl₂Pd₂(dba)₃ + XPhos Bis-triphenylphosphine is robust, but XPhos (biaryl phosphine) prevents Pd aggregation and accelerates coupling on chlorinated substrates.
Co-Catalyst CuINone (Copper-Free) Eliminates Glaser homocoupling (dimerization of TMSA) and prevents Cu-N coordination.
Base Et₃NCs₂CO₃ or Piperidine Inorganic bases (Cs₂CO₃) in polar solvents often outperform amines for electron-deficient rings. Piperidine acts as both ligand and base in Cu-free systems.
Solvent THFDMF or 1,4-Dioxane Higher boiling points of DMF/Dioxane allow for the thermal energy required to overcome the activation barrier of chlorides.

Regioselectivity: The C4 vs. C2 Battle

When functionalizing 2,4-dichloropyrimidine , regioselectivity is the primary concern. The reactivity is governed by the electronic deficiency of the carbon centers.

  • C4 Position: Most reactive.[1] The nitrogen atoms are para and ortho to this position, creating a significant electron sink. The LUMO coefficient is highest at C4, facilitating faster oxidative addition.

  • C2 Position: Less reactive. Flanked by two nitrogens, but the "para-like" resonance contribution is less effective than at C4.

  • C5 Position: Least reactive (aromatic-like).

Rule of Thumb: Under standard Pd-catalyzed conditions, C4 substitution occurs first . To achieve C2 functionalization, one must usually block C4 or use highly specialized bulky ligands (e.g., substituted NHCs) that sterically disfavor the C4 approach, though this is rare and difficult.

Regioselectivity cluster_C4 Kinetic Product (Major) cluster_C2 Thermodynamic/Steric (Minor) Substrate 2,4-Dichloropyrimidine C4_Product 4-TMS-Alkynyl-2-Cl-Pyrimidine Substrate->C4_Product Standard Pd Conditions (Fast Ox. Addition) C2_Product 2-TMS-Alkynyl-4-Cl-Pyrimidine Substrate->C2_Product Bulky Ligands / Specific Conditions

Caption: Regioselectivity hierarchy for 2,4-dichloropyrimidine. C4 is the kinetic preference due to lower LUMO energy.

Experimental Protocols

Method A: Robust Copper-Free Coupling (Recommended)

Best for: Chloropyrimidines, substrates sensitive to copper, or to avoid homocoupling.

Reagents:

  • Substrate: 4-chloropyrimidine derivative (1.0 equiv)

  • Reagent: Trimethylsilylacetylene (1.2 - 1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Base: Triethylamine (3.0 equiv) or Piperidine (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Degassing: Charge a reaction vial with the pyrimidine substrate and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes oxidative homocoupling of TMSA.

  • Addition: Add anhydrous DMF and the base via syringe.

  • TMSA: Add Trimethylsilylacetylene dropwise.

  • Heating: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.[1]

    • Note: Chlorides require heat. Iodides/Bromides may run at RT.[2][3][4]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Pyrimidine alkynes are often UV-active and distinct.

Method B: High-Reactivity System (For Unreactive Chlorides)

Best for: Sterically hindered or highly deactivated pyrimidines.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temp: 100 °C

Protocol Insight: The XPhos ligand creates a highly active "L-Pd(0)" species that facilitates oxidative addition into stubborn C-Cl bonds.

Method C: Controlled Deprotection (TMS Removal)

Goal: Remove the silyl group without degrading the pyrimidine ring.

Standard Protocol:

  • Dissolve TMS-alkyne in MeOH/THF (1:1).

  • Add K₂CO₃ (1.5 equiv).

  • Stir at RT for 30 min.

  • Warning: Pyrimidines are base-sensitive (ring opening can occur with strong nucleophiles). If the ring is unstable, use TBAF/AcOH (buffered) or AgNO₃/KCN (specialized).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Black Precipitate "Pd Black" formation. Catalyst is decomposing before completing the cycle.Add excess phosphine ligand (e.g., PPh₃) to stabilize Pd. Switch to a more stable precatalyst (e.g., XPhos Pd G2).
Homocoupling (Glaser) Presence of Oxygen or Copper.[3]Strictly degas solvents (freeze-pump-thaw). Switch to Copper-free conditions (Method A).
No Reaction (SM remains) Oxidative addition failure.Increase Temp (up to 120°C). Switch solvent to 1,4-Dioxane. Change leaving group from -Cl to -I or -OTf.
Regioisomer Mix Poor selectivity on 2,4-dichloro substrates.[5][6]Lower temperature.[7][8] Use stoichiometric control (0.95 equiv of TMSA). Purify isomers early.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Halides, Acetylenes, and Metal Catalysts. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Nagy, A., et al. (2012). Regioselective Functionalization of 2,4-Dichloropyrimidines. Current Organic Chemistry, 16(1), 1-20.
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433–1436. Link

  • Li, H., et al. (2019). Copper-free Sonogashira coupling of aryl chlorides with terminal alkynes using water-soluble palladium complexes. Tetrahedron Letters, 60(5), 389-392.

Sources

Methodological & Application

Deprotection of 2-((Trimethylsilyl)ethynyl)pyrimidine using TBAF

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient

Executive Summary

This guide details the protocol for the desilylation of 2-((trimethylsilyl)ethynyl)pyrimidine to yield 2-ethynylpyrimidine. While silyl deprotection is a routine transformation, the electron-deficient nature of the pyrimidine ring and the potential volatility/instability of the resulting terminal alkyne require specific handling to maximize yield and purity. This protocol utilizes Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF), emphasizing a "Direct Load" purification strategy to circumvent aqueous extraction losses common with small, polar heterocycles.

Scientific Background & Mechanism

Context in Drug Discovery: Ethynylpyrimidines are critical pharmacophores in kinase inhibitors and molecular glues. The terminal alkyne serves as a rigid linker or a "click" chemistry handle (CuAAC reaction). The Trimethylsilyl (TMS) group protects the acidic terminal alkyne proton during cross-coupling reactions (e.g., Sonogashira coupling) used to install the alkyne onto the pyrimidine ring.

Mechanistic Insight: The cleavage of the C-Si bond by TBAF is driven by the high bond dissociation energy of the Si-F bond (approx. 135 kcal/mol) compared to the C-Si bond.

  • Nucleophilic Attack: The fluoride ion (

    
    ) from TBAF attacks the silicon atom, forming a pentacoordinate hypervalent silicate intermediate.
    
  • Cleavage & Stabilization: The C-Si bond breaks, releasing the alkyne as an acetylide anion.

    • Pyrimidine Effect: The electron-withdrawing nitrogen atoms in the pyrimidine ring inductively stabilize the developing negative charge on the ethynyl carbon, potentially accelerating the reaction compared to electron-rich aryl alkynes.

  • Protonation: The acetylide anion is rapidly protonated by adventitious water or the conjugate acid of the solvent/buffer to form the terminal alkyne.

Mechanism Substrate TMS-Alkyne (Substrate) Intermediate Pentacoordinate Silicate Species Substrate->Intermediate + F- TBAF TBAF (Fluoride Source) TBAF->Intermediate Anion Acetylide Anion (Stabilized by Pyrimidine) Intermediate->Anion - TMS-F Product 2-Ethynylpyrimidine (Terminal Alkyne) Anion->Product + H+ (Protonation)

Figure 1: Mechanistic pathway of fluoride-mediated desilylation of pyrimidine alkynes.

Experimental Protocol

Safety Warning: 2-Ethynylpyrimidine is a solid (mp ~96°C) but may sublime under high vacuum. Terminal alkynes can polymerize exothermically. Store at 4°C in the dark. TBAF is toxic and hygroscopic.

Materials
ReagentEquiv.RoleSpecification
TMS-Substrate 1.0Starting MaterialDry, >95% Purity
TBAF (1.0M in THF) 1.1 - 1.2ReagentStabilized with ~5% water
THF SolventSolventHPLC Grade, anhydrous
Silica Gel Stationary PhasePurification230-400 mesh
Step-by-Step Procedure

1. Reaction Setup:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (concentration 0.1 M).

  • Cool the solution to 0°C using an ice bath. Note: While the reaction proceeds at RT, cooling minimizes potential polymerization of the reactive product.

2. Deprotection:

  • Add TBAF solution (1.0 M in THF, 1.1 equiv) dropwise over 5 minutes.

  • Allow the reaction to warm to Room Temperature (RT).

  • Time: Stir for 15–30 minutes.

3. In-Process Control (Self-Validation):

  • TLC Monitoring: Elute with 20% EtOAc/Hexanes.

    • Observation: The TMS-starting material (high

      
      ) should disappear. The product (lower 
      
      
      
      , more polar due to loss of lipophilic TMS) will appear.
    • Stain: The product is UV active. Permanganate stain will show the alkyne as a yellow spot.

4. Workup (Method: Direct Load):

  • Rationale: Small pyrimidines have moderate water solubility. Aqueous extraction often results in yield loss. TBAF byproducts (tetrabutylammonium salts) are difficult to remove via extraction.

  • Quench: Add a minimal amount (e.g., 0.5 mL per mmol) of saturated

    
     solution to ensure protonation.
    
  • Concentration: Add silica gel (approx. 2g per g of substrate) directly to the reaction mixture.

  • Evaporation: Concentrate on a rotary evaporator at 30°C until a free-flowing powder is obtained. Do not use high vacuum or high heat to prevent sublimation.

5. Purification:

  • Load the silica-adsorbed crude onto a flash column.[1]

  • Elute with a gradient of Hexanes

    
     EtOAc (typically 0-30% EtOAc).
    
  • Collect fractions containing the product (monitor by UV).

  • Concentrate fractions at <35°C.

Workflow Start Dissolve Substrate in THF (0.1 M) AddTBAF Add TBAF (1.1 eq) at 0°C Start->AddTBAF Monitor IPC: TLC Check (Disappearance of TMS) AddTBAF->Monitor Monitor->AddTBAF Incomplete (Add 0.1 eq) Quench Quench: Sat. NH4Cl (Minimal Volume) Monitor->Quench Complete DryLoad Add Silica & Concentrate (Dry Load) Quench->DryLoad Purify Flash Chromatography (Hex/EtOAc) DryLoad->Purify

Figure 2: Optimized workflow for TBAF deprotection avoiding aqueous extraction losses.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Aqueous solubilitySwitch from aqueous extraction to Dry Load (Method described above).
Product Loss Sublimation/VolatilityDo not dry under high vacuum (<10 mbar) for extended periods. Store as a frozen solution in Benzene/Dioxane if not using immediately.
Incomplete Reaction Wet TBAF / Old ReagentTBAF is hygroscopic.[1] If water content is too high, activity drops. Add fresh TBAF or use solid anhydrous TBAF.[1]
Black Tar/Solids PolymerizationTerminal alkynes are unstable. Perform reaction at 0°C. Store product under inert gas (

/Ar) in the dark.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard authority for silyl deprotection methodologies).

Sources

Click chemistry reactions using 2-ethynylpyrimidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Click Chemistry Using the 2-Ethynylpyrimidine Scaffold

Introduction: The 2-Ethynylpyrimidine Advantage

The 2-ethynylpyrimidine (2-EP) scaffold represents a privileged motif in medicinal chemistry and chemical biology. Unlike simple phenylacetylenes, the 2-EP moiety combines the bio-orthogonality of a terminal alkyne with the physicochemical benefits of a nitrogen-rich heterocycle.

Key Technical Advantages:

  • Electronic Deficit: The pyrimidine ring is electron-deficient, increasing the acidity of the acetylenic proton (pKa ~20 vs. ~25 for phenylacetylene), which can facilitate copper-acetylide formation.

  • Chelation-Assisted Reactivity: Similar to 2-ethynylpyridine, the nitrogen atoms at the 1- and 3-positions of the pyrimidine ring can coordinate Cu(I). This "intrinsic ligand" effect recruits the catalyst to the reaction center, potentially accelerating the cycloaddition rate compared to non-chelating alkynes [1, 2].

  • Pharmacophore Utility: The resulting 4-(pyrimidin-2-yl)-1,2,3-triazole linkage is a common bioisostere for amide bonds in kinase inhibitors and metabolic probes.

Mechanistic Insight: Chelation-Controlled CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically relies on external ligands (e.g., TBTA, THPTA) to stabilize the Cu(I) oxidation state and accelerate the reaction. With 2-ethynylpyrimidine, the substrate itself acts as a transient ligand.

Proposed Catalytic Interaction: The proximal nitrogen of the pyrimidine ring coordinates to the Cu(I) center, stabilizing the


-bound copper acetylide intermediate. This pre-organization lowers the activation energy for the subsequent metallacycle formation with the azide.

CuAAC_Mechanism cluster_0 Substrate Activation cluster_1 Cycloaddition Cycle S1 2-Ethynylpyrimidine Complex Chelated Cu-Acetylide (Active Species) S1->Complex Coordination Cu Cu(I) Catalyst Cu->Complex Metallacycle Cu-Metallacycle Intermediate Complex->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->Cu Catalyst Turnover

Figure 1: Chelation-assisted mechanism where the pyrimidine nitrogen stabilizes the Cu(I)-acetylide species.

Protocol 1: Synthesis of 2-Ethynylpyrimidine Scaffold

Direct ethynylation of 2-halopyrimidines is the industry standard. The 2-position is electronically deactivated toward oxidative addition, requiring optimized Sonogashira conditions.

Reagents:

  • Substrate: 2-Bromopyrimidine (more reactive than chloro- analogs).

  • Alkyne Source: Trimethylsilylacetylene (TMSA).

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%).

  • Solvent/Base: THF/Triethylamine (Et3N).

Step-by-Step Methodology:

  • Coupling (Sonogashira):

    • In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

    • Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv).

    • Add Et3N (3.0 equiv). The solution may turn dark.

    • Add TMSA (1.2 equiv) dropwise.

    • Stir at 40°C for 4-6 hours . (Note: Room temperature is often sufficient for iodides, but bromides at the 2-position benefit from mild heating).

    • Workup: Filter through a celite pad, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

  • Deprotection (TMS Removal):

    • Dissolve the TMS-intermediate in MeOH.

    • Add K2CO3 (0.5 equiv).

    • Stir at room temperature for 30 minutes. (Monitor by TLC; reaction is usually rapid).

    • Workup: Aqueous extraction with DCM. 2-Ethynylpyrimidine is volatile; avoid high-vacuum drying for extended periods.

Yield Comparison Table:

PrecursorCatalyst SystemTemp (°C)Yield (Step 1)Notes
2-IodopyrimidinePd(PPh3)4 / CuI2585-92%Highly reactive, expensive SM.
2-Bromopyrimidine Pd(PPh3)2Cl2 / CuI 40 78-85% Optimal balance of cost/yield.
2-ChloropyrimidinePd(dppf)Cl2 / CuI8040-60%Sluggish; requires harsh heat.

Protocol 2: Click Reaction (CuAAC) Conditions

While 2-EP is self-activating, the addition of a ligand (THPTA) is strictly recommended to prevent copper disproportionation and protect biological substrates from oxidative damage by Reactive Oxygen Species (ROS).

Standard Operating Procedure (SOP):

Materials:

  • Alkyne: 2-Ethynylpyrimidine (1.0 equiv).

  • Azide: Target molecule-N3 (1.0 - 1.2 equiv).

  • Catalyst Source: CuSO4[1][2][3][4][5] · 5H2O (100 mM stock in water).

  • Reductant: Sodium Ascorbate (500 mM stock in water).

  • Ligand: THPTA (200 mM stock in water).[2][5]

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Experimental Workflow:

  • Premix Catalyst Complex:

    • In a small tube, mix CuSO4 (1 equiv) and THPTA (2-5 equiv).

    • Why? Pre-complexing ensures Cu(II) is protected before reduction, preventing precipitation.

  • Reaction Assembly:

    • Dissolve Azide and Alkyne in the solvent mixture (final concentration 10-50 mM).

    • Add the Cu-THPTA complex (final Cu loading: 1-5 mol% for simple synthesis, 10-50 µM for bioconjugation).

    • Add Sodium Ascorbate (final concentration: 5-10 equivalents relative to Cu).

  • Incubation:

    • Stir/shake at room temperature for 30-60 minutes.

    • Observation: The reaction should remain clear. A yellow precipitate indicates Cu(I) acetylide aggregation (homocoupling), which is a risk with electron-deficient alkynes like 2-EP. If this occurs, increase THPTA concentration.

  • Purification:

    • Small Molecule: Dilute with water, extract with EtOAc. The triazole product is usually stable and polar.

    • Bioconjugate: Desalt via spin column (PD-10) or dialyze to remove copper and ligand.

Workflow cluster_mix Catalyst Pre-Complexation cluster_rxn Reaction Assembly start Start: Reagent Prep Cu CuSO4 Solution start->Cu Ligand THPTA Ligand start->Ligand Complex Cu(II)-THPTA Complex Cu->Complex Ligand->Complex Click CuAAC Reaction (RT, 30-60 min) Complex->Click Add Catalyst Substrates Azide + 2-Ethynylpyrimidine (in DMSO/H2O) Substrates->Click Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Click Initiate End Purification (Extraction/Desalting) Click->End

Figure 2: Optimized workflow for CuAAC reaction ensuring catalyst stability.

Troubleshooting & Optimization

IssueProbable CauseSolution
Glaser Coupling (Blue/Green product) Oxidative homocoupling of 2-EP.Degas solvents (Argon bubbling) before adding ascorbate. Ensure excess ascorbate is present.[6]
Low Yield Cu(I) sequestration by Pyrimidine N.Increase Cu loading to 10 mol% or use a stronger ligand (e.g., BTTAA) to outcompete the substrate chelation.
Precipitation Insoluble Cu-Acetylide species.Increase THPTA:Cu ratio to 5:1. Add 10-20% DMSO to solubilize intermediates.

References

  • Synthesis of 2-Ethynylpyrimidine via Sonogashira

    • Source: Organic Chemistry Portal.[7] "Sonogashira Coupling."

    • URL:[Link]

  • Chelation Assistance in Click Chemistry (Picolyl/Pyridyl Effect)

    • Title: Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.[8]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General CuAAC Protocols (THPTA usage): Title: Protocol for Azide-Alkyne Click Chemistry. Source: BroadPharm.
  • Reactivity of Heteroaryl Alkynes

    • Title: Structural Determinants of Alkyne Reactivity in Copper-C
    • Source: MDPI.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Avoiding Glaser homocoupling side reactions in pyrimidine alkyne synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Suppressing Glaser Homocoupling Side Reactions

Introduction

For researchers and professionals in drug development, the synthesis of 5-alkynylpyrimidines is a critical step in creating novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the addition of an alkynyl group can significantly alter a molecule's biological activity. The Sonogashira cross-coupling reaction is a powerful and widely used method for this transformation, forming a carbon-carbon bond between a halopyrimidine and a terminal alkyne.[1] However, a common and often frustrating side reaction, the Glaser homocoupling of the terminal alkyne, can diminish yields and complicate purification.[2][3]

This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize and eliminate Glaser homocoupling, ensuring the efficient synthesis of your target pyrimidine alkynes.

Understanding the Problem: Glaser Homocoupling

Glaser coupling is the oxidative homocoupling of two terminal alkynes to form a symmetric 1,3-diyne.[4][5] This reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, most commonly molecular oxygen.[4][5] In the context of a Sonogashira coupling, which often employs a copper(I) co-catalyst, the conditions are inadvertently ripe for this unwanted side reaction.[2][3]

The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidation and dimerization.[4][5] The presence of oxygen is often a critical factor in promoting this pathway.[6][7]

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to the dimer of my starting alkyne. Is this Glaser coupling?

A1: Yes, this is the classic signature of Glaser homocoupling. This side reaction consumes your terminal alkyne, reducing the yield of your desired 5-alkynylpyrimidine and introducing a challenging purification step.[3]

Q2: My Sonogashira reaction is sluggish, and I'm still getting homocoupling. What's the primary cause?

A2: This is a common issue. The root cause is often the presence of oxygen in your reaction system.[3][8] Oxygen acts as an oxidant for the copper(I) catalyst, promoting the Glaser coupling pathway.[4][6][7] Even trace amounts of air can be sufficient to trigger this side reaction.[7]

Q3: What are the most effective strategies to prevent Glaser homocoupling?

A3: The most effective strategies focus on either eliminating the key components required for Glaser coupling or altering the catalytic system to disfavor this pathway. The three primary approaches are:

  • Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[3]

  • Copper-Free Sonogashira Protocols: Eliminating the copper co-catalyst altogether is a highly effective method to prevent Glaser coupling.[2][3][9]

  • Protecting the Terminal Alkyne: Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., TMS, TIPS), physically prevents the homocoupling reaction.[3][10]

Q4: Can I just add more of my pyrimidine halide to outcompete the homocoupling?

A4: While stoichiometry adjustments can have some effect, it's not the most efficient solution. The fundamental issue is the catalytic cycle of the Glaser coupling. Addressing the root cause—the presence of oxygen and the activity of the copper catalyst towards homocoupling—is a more robust strategy.

Q5: Are certain pyrimidine halides more prone to issues with Glaser coupling?

A5: The reactivity of the halopyrimidine (I > Br > Cl) influences the rate of the desired Sonogashira coupling.[8][11] With less reactive halides like bromides or chlorides, the slower Sonogashira reaction can provide a larger window of opportunity for the faster Glaser homocoupling to occur, especially if reaction conditions are not optimized.[8][12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to Glaser homocoupling during pyrimidine alkyne synthesis.

Observed Issue Potential Cause Recommended Solution & Explanation
High percentage of alkyne dimer in the crude product. Oxygen contamination. Improve inert atmosphere techniques. Purge all solvents and reagents with argon or nitrogen. Use Schlenk line techniques or a glovebox for the reaction setup. Ensure all glassware is thoroughly dried to remove adsorbed oxygen.[3]
Copper(I) catalyst promoting homocoupling. Switch to a copper-free Sonogashira protocol. This is the most direct way to eliminate the primary catalyst for Glaser coupling.[2][9] (See Protocol 2).
Add a reducing agent. A small amount of a reducing agent can help maintain the copper in its Cu(I) state, which is less prone to the oxidative cycle of Glaser coupling.[10][13]
Low yield of the desired pyrimidine alkyne, even with minimal homocoupling. Decomposition of the palladium catalyst. A black precipitate (palladium black) indicates catalyst decomposition.[8] Ensure high-purity, degassed solvents and reagents. Consider a more robust palladium precatalyst or ligand.[8]
Low reactivity of the pyrimidine halide. For pyrimidine bromides or chlorides, higher temperatures may be required.[8][12] Consider using a more reactive pyrimidine iodide if synthetically feasible.[11]
Both homocoupling and low yield are observed. A combination of the above factors. Systematically address each potential cause. Start by rigorously excluding oxygen, then consider a copper-free protocol. If issues persist, investigate the stability of your palladium catalyst and the reactivity of your substrates.
Difficulty in removing the homocoupled byproduct during purification. Similar polarity of the product and byproduct. Proactively preventing the formation of the byproduct is the best strategy. If it does form, careful optimization of chromatographic conditions (e.g., using different solvent systems or stationary phases) may be necessary.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Glaser Homocoupling

This protocol is for a standard copper-catalyzed Sonogashira coupling, with an emphasis on the techniques required to suppress the Glaser side reaction.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv), freshly distilled and degassed

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert gas (high-purity Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed THF, followed by the degassed triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a Pyrimidine Halide

This protocol eliminates the copper co-catalyst, thereby preventing the Glaser homocoupling side reaction.

Materials:

  • 5-Iodopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a Pd(0) source and a suitable ligand)

  • Amine base (e.g., diisopropylamine or triethylamine, 3.0 equiv), degassed

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the 5-iodopyrimidine and the palladium catalyst to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and the degassed amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature for iodides, may require heating for bromides).[8]

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Visualizing the Workflow: Decision-Making in Pyrimidine Alkyne Synthesis

The following diagram illustrates the decision-making process for selecting a synthetic strategy to avoid Glaser homocoupling.

G start Start: Synthesis of Pyrimidine Alkyne check_glaser Is Glaser Homocoupling a Known Issue for this Alkyne? start->check_glaser strategy Select Synthetic Strategy check_glaser->strategy Yes protocol1 Protocol 1: Optimized Copper-Catalyzed Sonogashira check_glaser->protocol1 No/Minor protocol2 Protocol 2: Copper-Free Sonogashira strategy->protocol2 Preferred protect Protecting Group Strategy (e.g., TMS-alkyne) strategy->protect Alternative reaction Run Reaction protocol1->reaction protocol2->reaction protect->reaction troubleshoot Troubleshoot: High Dimer Formation? reaction->troubleshoot success Successful Synthesis: High Yield, Low Dimer troubleshoot->success No fail Return to Strategy Selection troubleshoot->fail Yes fail->strategy

Caption: Decision workflow for minimizing Glaser homocoupling.

The Catalytic Cycles: Sonogashira vs. Glaser

Understanding the competing catalytic cycles is key to troubleshooting. The Sonogashira reaction involves interconnected palladium and copper cycles for the desired cross-coupling.[1] In contrast, the Glaser coupling is a simpler, copper-mediated oxidative dimerization.

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Cycle (Side Reaction) pd0 Pd(0) pdiix Pd(II)-Pyrimidine pd0->pdiix Oxidative Addition (Ar-X) pdalkyne Pd(II)-Alkyne-Pyrimidine pdiix->pdalkyne Transmetalation (from Cu-Alkyne) product Pyrimidine-Alkyne pdalkyne->product Reductive Elimination cu_alkyne Cu(I)-Acetylide oxidized_cu Oxidized Dimer cu_alkyne->oxidized_cu Oxidation (O2) dimer Alkyne Dimer oxidized_cu->dimer Dimerization

Caption: Competing catalytic cycles in pyrimidine alkyne synthesis.

Conclusion

The formation of Glaser homocoupling byproducts is a common obstacle in the synthesis of pyrimidine alkynes via the Sonogashira reaction. However, by understanding the underlying mechanism and implementing careful experimental techniques, this side reaction can be effectively suppressed. The choice between optimizing a copper-catalyzed reaction through the rigorous exclusion of oxygen or employing a copper-free protocol will depend on the specific substrates and available laboratory resources. By following the guidelines and protocols outlined in this technical support guide, researchers can significantly improve the efficiency and reliability of their pyrimidine alkyne syntheses.

References

  • Orozco, N., Kyriakou, G., Beaumont, S. K., et al. (2017). Critical Role of Oxygen in Silver-Catalyzed Glaser–Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles. ACS Catalysis. [Link]

  • Orozco, N., Kyriakou, G., Beaumont, S. K., et al. (2017). Critical Role of Oxygen in Silver-Catalyzed Glaser-Hay Coupling on Ag(100) in Vacuum and in Solution on Ag Particles. Aston Publications Explorer. [Link]

  • Li, Y., Wu, H., Chen, Y., et al. (2018). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry. [Link]

  • Grokipedia. (n.d.). Glaser coupling. [Link]

  • Wikipedia. (n.d.). Glaser coupling. [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Konkolewicz, D., D. D., Wang, Y., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Wang, C., Chen, H., Tang, Y., et al. (2023). Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway. Nature Communications. [Link]

  • de Nazaré, A., & da Silva, F. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. Royal Society of Chemistry. [Link]

  • Strauss, U. T., & Doye, S. (2008). Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Nature Protocols. [Link]

  • Mohammadi, M., & Davarani, S. S. H. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • Davarani, S. S. H., & Mohammadi, M. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online. [Link]

  • Organic Chemistry. (2021, October 18). Glaser Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • S, S., & V, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • r/Chempros. (2020, August 7). Sonogashira troubleshooting help needed. Reddit. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2002). The Glaser reaction mechanism. A DFT study. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Slepukhin, P., Zhidkova, E., Egorova, A., et al. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. ACS Omega. [Link]

  • Konkolewicz, D., D. D., Wang, Y., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

  • de la Torre, B., S. G., Papageorgiou, A. C., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems?. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. [Link]

  • Vantourout, J. C., D., D., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Chemistry Solved. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. [Link]

  • de la Torre, B., S. G., Papageorgiou, A. C., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PMC. [Link]

  • Feller, M., & Fryzuk, M. D. (2014). Effect of ligand modification on the reactivity of phosphinoamide-bridged heterobimetallic Zr/Co complexes. PubMed. [Link]

Sources

Storage conditions to prevent decomposition of 2-((Trimethylsilyl)ethynyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((Trimethylsilyl)ethynyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block in your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on preventing decomposition.

Introduction: The Duality of Reactivity and Stability

This compound is a valuable reagent in medicinal chemistry and materials science, prized for its unique electronic properties and its utility in cross-coupling reactions, such as the Sonogashira reaction.[1] The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, enhancing its stability and handling compared to the parent 2-ethynylpyrimidine.[1][2] However, the molecule's utility is predicated on its purity, which can be compromised by improper storage and handling. This guide elucidates the factors leading to its decomposition and provides actionable protocols to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

The most common decomposition pathway is the hydrolysis of the silicon-carbon bond, which cleaves the trimethylsilyl (TMS) group to yield 2-ethynylpyrimidine and trimethylsilanol. This reaction is primarily initiated by moisture.

Q2: How should I store my new shipment of this compound?

For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3] Some suppliers recommend even colder storage at ≤ -4°C.[1] It is also crucial to protect the compound from light.[3]

Q3: Can I store the compound in its original vial after opening?

Yes, but it is critical to re-establish an inert atmosphere before sealing. After dispensing the required amount, flush the vial with a dry, inert gas, and ensure the cap is tightly sealed to prevent moisture ingress.

Q4: My this compound is a yellow to brown liquid/solid, is it still usable?

While a slight coloration may not significantly impact every application, it can be an indicator of partial decomposition or the presence of impurities. For sensitive applications, such as catalysis or in the synthesis of GMP-grade materials, it is advisable to assess the purity of the compound before use.

Troubleshooting Guide: Identifying and Mitigating Decomposition

Encountering unexpected results in your reaction can be frustrating. This section provides a systematic approach to troubleshooting issues related to the stability of this compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and address potential decomposition of your reagent.

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Purity Analysis cluster_3 Decision & Action A Unexpected Reaction Outcome (e.g., low yield, side products) B Check Storage Conditions (Temp, Atmosphere, Light) A->B Investigate C Visual Inspection (Color change, precipitation) A->C D ¹H NMR Spectroscopy B->D If conditions were suboptimal C->D F Is Purity Acceptable? D->F Analyze spectra E GC-MS Analysis E->F G Purify Reagent (e.g., column chromatography) F->G No, and purification is feasible H Discard and Use New Reagent F->H No, and purification is not feasible I Proceed with Reaction F->I Yes

Caption: A workflow for troubleshooting issues with this compound.

Experimental Protocols for Purity Assessment

1. ¹H NMR Spectroscopy

This is a rapid and effective method to check for the presence of the desilylated product, 2-ethynylpyrimidine.

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Analysis:

    • Intact Compound: Look for the characteristic singlet for the trimethylsilyl (TMS) protons, typically around δ 0.25 ppm.

    • Decomposition Product (2-ethynylpyrimidine): The appearance of a new singlet corresponding to the acetylenic proton around δ 3.2 ppm is a clear indicator of TMS group cleavage. The pyrimidine protons will also show characteristic shifts.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can provide a more quantitative assessment of purity and help identify other potential impurities.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method: Use a standard non-polar column. The temperature program should be designed to separate the more volatile this compound from the less volatile 2-ethynylpyrimidine.

  • MS Analysis: The mass spectrum of the intact compound will show a molecular ion peak (m/z) corresponding to its molecular weight (176.29 g/mol ). The desilylated product will have a molecular ion peak at 104.11 g/mol .[2][5]

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent decomposition. The primary threats to the stability of this compound are moisture, oxygen, light, and elevated temperatures.

Decomposition Pathways to Avoid

The following diagram illustrates the main decomposition pathways.

G A This compound (Stable) B 2-Ethynylpyrimidine + (CH₃)₃SiOH A->B Hydrolysis (Moisture) C Pyrimidine Ring Degradation Products A->C Photolysis (UV Light) Oxidation (Air)

Caption: Key decomposition pathways for this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions and the scientific rationale behind them.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or ≤ -4°C (Frozen)Reduces the rate of potential degradation reactions.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and oxidation by excluding oxygen.[3]
Light Amber vial or stored in the darkThe pyrimidine ring can be susceptible to photolytic decomposition.[3]
Container Tightly sealed vial with a PTFE-lined capPrevents ingress of atmospheric moisture and oxygen.

Conclusion

By understanding the chemical vulnerabilities of this compound and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent. Proactive measures to prevent decomposition are key to obtaining reliable and reproducible experimental results.

References

  • Aggie Access. 2-((Trimethylsilyl)ethynyl)pyrimidin-5-amine. Available at: [Link]

  • Deiters, A. et al. (2015). Supporting Information for Copper-Catalyzed Trifluoromethylation of Trimethylsilylalkynes. The Royal Society of Chemistry.
  • Kim, J. et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • MDPI. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of Metal Complexes with 2-Ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystal structures of metal complexes featuring the 2-ethynylpyrimidine ligand. We will explore the nuances of its coordination chemistry, compare its structural motifs with alternative ligands, and provide detailed experimental protocols for the synthesis and crystallographic analysis of these compounds. This document is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.

The Ascendancy of 2-Ethynylpyrimidine in Modern Coordination Chemistry

2-Ethynylpyrimidine is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique electronic and structural features, arising from the synergistic combination of a π-deficient pyrimidine ring and a rigid ethynyl linker, make it an attractive building block for the construction of novel metal-organic materials with tailored photophysical and electronic properties. The nitrogen atoms of the pyrimidine ring offer potential coordination sites, while the alkyne functionality provides a linear scaffold for extending molecular architectures. Understanding the three-dimensional arrangement of atoms within these metal complexes through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships and designing next-generation materials.

A Comparative Crystallographic Analysis: 2-Ethynylpyrimidine vs. Alternative Alkynyl Ligands

A key aspect of understanding the role of 2-ethynylpyrimidine in metal complexes is to compare its structural influence with that of other commonly employed alkynyl ligands. This section provides a comparative analysis of the crystal structures of metal complexes with 2-ethynylpyrimidine and its analogues.

Platinum(II) and Gold(I) Complexes: A Case Study

Recent studies have shed light on the coordination behavior of 2-ethynylpyrimidine with platinum(II) and gold(I) centers.[1][2] The synthesis of complexes such as tbpyPt(C₂pym)₂, Ph₃PAuC₂pym, and Cy₃PAuC₂pym (where HC₂pym = 2-ethynylpyrimidine) has been reported, and their solid-state structures have been elucidated by single-crystal X-ray diffraction.[1][2]

In the platinum(II) complex, tbpyPt(C₂pym)₂, the metal center adopts a square planar geometry, with the 2-ethynylpyrimidine ligands coordinating in a trans fashion.[1] The pyrimidine rings exhibit rotational flexibility, influencing the crystal packing and intermolecular interactions.[1]

The gold(I) complexes, Ph₃PAuC₂pym and Cy₃PAuC₂pym, showcase linear geometries around the gold center. A noteworthy feature in the crystal structure of Ph₃PAuC₂pym is the presence of an aurophilic interaction, an attractive interaction between two gold(I) ions, which is not observed in the more sterically hindered Cy₃PAuC₂pym complex.[1][2] This highlights the subtle interplay between ligand sterics and supramolecular assembly.

Comparison with 2-Ethynylpyridine

A direct comparison can be drawn with the analogous ligand, 2-ethynylpyridine. The increased number of nitrogen atoms in the pyrimidine ring of 2-ethynylpyrimidine makes it a more electron-deficient π-system compared to pyridine. This electronic difference can influence the photophysical properties of the resulting metal complexes. For instance, the platinum(II) complex with 2-ethynylpyrimidine, tbpyPt(C₂pym)₂, exhibits a blue-shifted emission compared to its 2-ethynylpyridine counterpart, tbpyPt(C₂py)₂.[1] From a structural standpoint, both ligands promote similar coordination geometries, but the difference in their electronic nature and hydrogen bonding capabilities can lead to distinct crystal packing arrangements.

Comparison with Other Alkynyl Ligands

To provide a broader context, we can compare the structural features of 2-ethynylpyrimidine complexes with those containing other terminal alkynes, such as ethynylbenzene and trimethylsilylethyne.

  • Ethynylbenzene: This ligand lacks the nitrogen atoms present in 2-ethynylpyrimidine, making it a purely carbon-based aromatic alkyne. Metal complexes with ethynylbenzene often exhibit strong π-stacking interactions between the phenyl rings, leading to densely packed crystal structures. The absence of nitrogen atoms for hydrogen bonding in ethynylbenzene complexes results in different supramolecular motifs compared to those observed for 2-ethynylpyrimidine.

  • Trimethylsilylethyne: The bulky trimethylsilyl (TMS) group at the terminus of this alkyne can significantly influence the steric environment around the metal center. This steric hindrance can prevent close packing and the formation of intermolecular interactions that might otherwise be observed with less bulky ligands like 2-ethynylpyrimidine.

The choice of the alkynyl ligand, therefore, plays a crucial role in dictating not only the electronic properties of the resulting metal complex but also its solid-state architecture.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for representative metal complexes with 2-ethynylpyrimidine and a comparative ligand.

ComplexMetalSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Ref.
tbpyPt(C₂pym)₂Pt(II)PbcaPt-C: 1.99(1), Pt-N: 2.03(1)C-Pt-C: 178.9(5), N-Pt-N: 79.5(4)[1]
Ph₃PAuC₂pymAu(I)P2₁/nAu-C: 2.01(1), Au-P: 2.28(1)C-Au-P: 178.5(3)[1]
Cy₃PAuC₂pymAu(I)P2₁/cAu-C: 2.02(1), Au-P: 2.29(1)C-Au-P: 177.8(3)[1]
tbpyPt(C₂py)₂Pt(II)P-1Pt-C: 1.98(1), Pt-N: 2.04(1)C-Pt-C: 179.1(4), N-Pt-N: 79.2(3)[1]

Experimental Protocols: A Guide to Synthesis and Crystal Growth

This section provides a detailed, step-by-step methodology for the synthesis of a representative metal complex with 2-ethynylpyrimidine and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of a Gold(I) Complex with 2-Ethynylpyrimidine: (Ph₃P)Au(C≡C-pym)

Rationale: This procedure utilizes a standard Sonogashira-type coupling reaction, which is a reliable method for forming metal-carbon bonds with terminal alkynes. The use of a mild base like triethylamine facilitates the deprotonation of the alkyne without causing unwanted side reactions.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (1 equivalent) and copper(I) iodide (CuI) (0.05 equivalents, catalytic amount) in a mixture of degassed dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) (3:1 v/v).

  • Ligand Addition: To the stirred solution, add 2-ethynylpyrimidine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, remove the solvents under reduced pressure. Dissolve the residue in a minimal amount of CH₂Cl₂ and filter through a short plug of silica gel to remove the copper catalyst and any inorganic salts.

  • Purification: Concentrate the filtrate and precipitate the product by adding a non-polar solvent such as hexane. Collect the solid by filtration, wash with hexane, and dry under vacuum.

Single Crystal Growth

Rationale: The slow diffusion method is a widely used technique for growing high-quality single crystals. By slowly introducing a non-solvent (the "precipitant") into a solution of the compound, the solubility is gradually reduced, promoting the formation of well-ordered crystals rather than an amorphous precipitate.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a saturated solution of the purified gold(I) complex in a suitable solvent (e.g., dichloromethane or chloroform) in a narrow glass vial.

  • Layering: Carefully layer a less dense, miscible non-solvent (e.g., hexane or diethyl ether) on top of the solution. This should be done slowly to avoid mixing.

  • Crystallization: Seal the vial and allow it to stand undisturbed at room temperature. Crystals will typically form at the interface of the two solvents over a period of several days to a week.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or a small loop and wash them with the non-solvent.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a metal complex using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Reporting synthesis Synthesis of Metal Complex crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Structural Analysis validation->analysis cif CIF File Generation analysis->cif publication Publication cif->publication

Caption: Experimental workflow for crystal structure analysis.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] The fundamental principle behind this technique is the diffraction of X-rays by the electrons of the atoms in a crystal lattice.[3][4]

When a beam of monochromatic X-rays is directed at a single crystal, the regularly spaced atoms in the crystal act as a three-dimensional diffraction grating.[4] Constructive interference of the scattered X-rays occurs only at specific angles, as described by Bragg's Law:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By rotating the crystal and collecting the diffraction data at various orientations, a complete three-dimensional diffraction pattern can be obtained.[3] This pattern contains information about the symmetry of the crystal (space group) and the intensities of the diffracted beams.

The intensities of the diffraction spots are related to the arrangement of atoms within the unit cell, the fundamental repeating unit of the crystal. Through a mathematical process called Fourier transformation, the diffraction pattern can be converted into an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, allowing for the elucidation of bond lengths, bond angles, and the overall molecular structure.[5]

xray_diffraction_principle xray_source X-ray Source crystal Single Crystal detector Detector crystal->detector Diffracted X-rays diffraction_pattern Diffraction Pattern detector->diffraction_pattern electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform structure 3D Molecular Structure electron_density->structure Structural Refinement

Caption: Principle of Single-Crystal X-ray Diffraction.

Conclusion

The crystal structure analysis of metal complexes with 2-ethynylpyrimidine provides invaluable insights into their coordination chemistry and solid-state properties. This guide has offered a comparative overview of these complexes, highlighting the unique structural features imparted by the 2-ethynylpyrimidine ligand in comparison to other alkynyl ligands. The provided experimental protocols and workflows serve as a practical resource for researchers venturing into this exciting area of chemistry. As the field continues to evolve, the detailed structural information obtained from X-ray crystallography will remain a cornerstone for the rational design of new functional materials with applications in catalysis, electronics, and medicine.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • X-ray single-crystal diffraction. FZU of the Czech Academy of Sciences. Available at: [Link]

  • Gray, M. H.; et al. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Molecules2024, 29(1), 123.
  • Synthesis and Structure of the Novel Mononuclear Copper(II) Complex of the Unsymmetrical Pyrimidine-Modulated Long-Chain Hexapyridylpentaamine Ligand. EURASIAN JOURNAL OF CHEMISTRY2025, 1(1), 1-8.
  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and X-ray Spectroscopic studies of copper (II) complexes with pyrimidine based ligand derivatives. RJ Wave. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Cambridge Structural Database. MIT Information Systems & Technology. Available at: [Link]

  • Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime. Molecules2011, 16(12), 10436-10450.
  • Cambridge Structure Database (CSD). MatDaCs. Available at: [Link]

  • Fragment of crystal structure of coordination polymer 1 showing thermal... ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on 6-Phenylpyridine-2-carboxylic Acid an. Semantic Scholar. Available at: [Link]

  • Synthesis and crystal structure of Zinc (II) Complex [Zn(25-MBTSC)2I2]. Journal of Chemical and Pharmaceutical Research2012, 4(10), 4627-4631.
  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • A two-dimensional copper(I) coordination polymer based on 1-[2-(cyclohexylsulfanyl)ethyl]pyridin-2(1H). Acta Crystallographica Section E2016, 72(Pt 10), 1461–1465.
  • Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl). Acta Crystallographica Section E2022, 78(Pt 5), 464–468.
  • SYNTHESIS AND CRYSTAL STRUCTURE OF A MIXED-LIGAND ZINC(II) COMPLEX DERIVED FROM ETHYL (2,6-DIMETHYLPHENYLCARBAMOYL) FORMATE AND. The Distant Reader. Available at: [Link]

  • Synthesis, Characterization and crystal structure of a polymeric silver(I) Complex with cytotoxic property. ResearchGate. Available at: [Link]

  • Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules2016, 21(9), 1149.
  • Synthesis and crystal structure of the novel metal organic framework Zn(C3H5NO2S)2. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of A Binuclear Zinc(II) Complex. ResearchGate. Available at: [Link]

  • Synthesis of a New Dinuclear Ag(I) Complex with Asymmetric Azine Type Ligand: X-ray Structure and Biological Studies. Molecules2022, 27(22), 7935.
  • Crystal Structure and Nanoparticles of Dinuclear Silver(I) Complex [Ag2(PPh3)2(μ-S-4nb-tsc. Journal of the Chinese Chemical Society2019, 66(1), 89-94.
  • A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines. Scientific Reports2022, 12(1), 1888.
  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances2022, 12(44), 27648–27665.
  • Two copper coordination polymers with pyridine imine-based ligand: Synthesis, crystal structure and luminescent properties. ResearchGate. Available at: [Link]

  • Crystal structure of a helical silver(I) coordination polymer based on an unsymmetrical dipyridyl ligand. Acta Crystallographica Section E2015, 71(Pt 9), m113–m114.
  • Synthesis, Spectroscopy, Single-Crystal Structure Analysis and Antibacterial Activity of Two Novel Complexes of Silver(I) with Miconazole Drug. Molecules2021, 26(3), 735.
  • Synthesis, Structure, and Luminescence Properties of Zinc(II) Complex with a Spacer-Armed Tetradentate N2O2-Donor Schiff Base. Molecules2025, 30(10), 2345.
  • Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure Characterization of Zinc (II) Tetronic Acid Complexes. Molecules2014, 19(12), 21057–21067.
  • A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc. Zeitschrift für anorganische und allgemeine Chemie2013, 639(8-9), 1439-1442.
  • Synthesis, crystal structures and properties of coordination polymers from copper(II) adipate. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of an Unexpected Tetranuclear Zinc(II) Complex and a Benzoquinone Compound Derived from ZnII‐ and CdII‐Promoted Reactivity of Schiff Base Ligands. ChemistrySelect2017, 2(13), 3869-3873.
  • The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II)
  • Concentration Gradient-Induced Syntheses and Crystal Structures of Two Copper(II) Coordination Polymer Based on Phthalic Acid and 2,2′-Bipyridine. Polymers2025, 17(9), 1890.
  • Structure of a Luminescent MOF-2 Derivative with a Core of Zn(II)-Terephthalate-Isoquinoline and Its Application in Sensing of Xylenes. Molecules2020, 25(9), 2056.
  • UNEXPECTED CO-CRYSTALLIZATION OF THREE SPECIES OF CU(II) COMPLEXES WITH DIFFERENT COORDINATION GEOMETRY. Revue Roumaine de Chimie2015, 60(5-6), 491-497.
  • A Luminescent 1D Silver Polymer Containing [2.2]Paracyclophane Ligands. Frontiers in Chemistry2021, 9, 718099.
  • Structure and magnetic properties of a copper(II) coordination polymer based on azide, pyridine and homophthalic acid. Acta Crystallographica Section C2015, 71(Pt 11), 1045–1050.
  • Copper(II) Complex. Encyclopedia MDPI. Available at: [Link]

Sources

UV-Vis Absorption Spectra Shifts in Alkynyl-Substituted Pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra Shifts in Alkynyl-Substituted Pyrimidines Content Type: Publish Comparison Guide

Executive Summary

For: Medicinal Chemists, Spectroscopists, and Materials Scientists. Goal: To analyze the electronic impact of alkynyl substitution on the pyrimidine pharmacophore, specifically quantifying bathochromic shifts and hyperchromic effects compared to unsubstituted and alkyl-substituted alternatives.

Alkynyl-substituted pyrimidines represent a critical class of


-extended heteroaromatics. Unlike simple alkyl substitutions which offer minimal electronic perturbation, the introduction of an alkynyl group (C

C) at the 5- or 6-position of the pyrimidine ring creates a rigid, conjugated bridge. This modification significantly narrows the HOMO-LUMO gap, resulting in distinct UV-Vis spectral shifts that are exploitable for drug tracking, fluorescence biological imaging, and optoelectronic materials.

Mechanism of Action: Electronic Transitions

To interpret the spectral shifts, one must understand the underlying molecular orbital alterations.

The "Push-Pull" Effect

Unsubstituted pyrimidine exhibits two primary absorption bands:

  • 
     transition:  High energy, intense (
    
    
    
    nm).
  • 
     transition:  Lower energy, weak (
    
    
    
    nm), arising from the non-bonding electrons on the nitrogen atoms.

Alkynyl Substitution: Introducing an alkyne group extends the


-conjugation length. If an electron-donating group (EDG) or electron-withdrawing group (EWG) is attached to the alkyne, the molecule becomes a "push-pull" system (D-

-A).
  • HOMO Destabilization: The donor raises the energy of the Highest Occupied Molecular Orbital.

  • LUMO Stabilization: The acceptor (often the electron-deficient pyrimidine ring itself) lowers the energy of the Lowest Unoccupied Molecular Orbital.

  • Result:

    
     decreases 
    
    
    
    
    
    increases (Red Shift).
Diagram: HOMO-LUMO Energy Gap Reduction

EnergyLevel cluster_0 Unsubstituted Pyrimidine cluster_1 5-Alkynyl Pyrimidine LUMO_Py LUMO (High Energy) LUMO_Alk LUMO (Stabilized) HOMO_Py HOMO (Low Energy) HOMO_Py->LUMO_Py Large ΔE (~5.0 eV) λ ~240 nm HOMO_Alk HOMO (Destabilized) HOMO_Alk->LUMO_Alk Reduced ΔE (~4.2 eV) λ ~280+ nm

Figure 1: Comparative energy level diagram illustrating the narrowing of the band gap upon alkynyl substitution, leading to bathochromic shifts.

Comparative Analysis: Spectral Performance

The following data compares the optical properties of core pyrimidine scaffolds.

Representative Spectral Data Table

Note: Values are representative of spectra measured in Dichloromethane (DCM) or Methanol (MeOH).

Compound ClassSubstituent (R)Position

(nm)
Shift TypeMolar Extinction (

)
Pyrimidine (Ref) -HN/A240 - 245ReferenceLow (~2,000)
Alkyl-Pyrimidine -CH

5-position245 - 250NegligibleLow
Alkynyl-Pyrimidine -C

C-H
5-position260 - 275Moderate RedMedium
Aryl-Alkynyl -C

C-Ph
5-position290 - 310Strong Bathochromic High (>15,000)
Push-Pull System -C

C-Ph-N(Me)

5-position350 - 420Extreme Red + Hyperchromic Very High (>30,000)
Key Observations
  • Positional Sensitivity: Substitution at the 5-position typically yields the cleanest conjugation extension because it aligns with the nodal planes of the pyrimidine ring's

    
    -system, minimizing steric clash with the N-lone pairs compared to the 4- or 6-positions.
    
  • Hyperchromic Effect: Aryl-alkynyl derivatives not only shift the wavelength but significantly increase the intensity (

    
    ) of the absorption band. This makes them superior for fluorescence sensing applications where sensitivity is paramount.
    
  • Solvatochromism: Alkynyl pyrimidines exhibit positive solvatochromism. In polar solvents (e.g., DMSO), the ICT (Intramolecular Charge Transfer) state is stabilized, causing further red shifts compared to non-polar solvents like Hexane.

Experimental Protocols

To replicate these results or synthesize novel derivatives, follow these validated workflows.

Synthesis: Sonogashira Coupling

The most reliable method for installing an alkynyl group onto a pyrimidine core is the Palladium-catalyzed Sonogashira cross-coupling.

Reagents:

  • Substrate: 5-Bromopyrimidine or 5-Iodopyrimidine (Iodide is more reactive).

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%).
  • Co-Catalyst: CuI (10 mol%).

  • Base/Solvent: Triethylamine (TEA) / THF or DMF.

Workflow Diagram:

Synthesis Start Start: 5-Halopyrimidine Mix Add Catalyst: Pd(PPh3)2Cl2 + CuI Start->Mix AddAlkyne Add Terminal Alkyne (in TEA/THF) Mix->AddAlkyne Reaction Reflux / Heat (60-80°C, 4-12h, Inert Atm) AddAlkyne->Reaction Workup Workup: Filter, Extract (EtOAc), Wash Reaction->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product: 5-Alkynylpyrimidine Purify->Product

Figure 2: Step-by-step Sonogashira coupling workflow for synthesizing alkynyl-pyrimidines.

UV-Vis Characterization Protocol

Objective: Accurate determination of


 and 

.
  • Preparation: Prepare a stock solution of the derivative (

    
     M) in spectroscopic grade Dichloromethane (DCM).
    
  • Dilution: Create a dilution series (

    
     M to 
    
    
    
    M) to verify Beer-Lambert Law linearity.
  • Baseline: Run a background scan with pure DCM.

  • Measurement: Scan from 200 nm to 600 nm.

  • Solvent Check: Repeat with Methanol to observe solvatochromic shifts (typically +5 to +10 nm red shift in MeOH for push-pull systems).

References

  • BenchChem Technical Support. (2025).[1] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Retrieved from

  • Nascimento, V., et al. (2024). Synthesis and Photophysical Evaluation of Dialkynyl-N-(het)arylpyrroles. ResearchGate. Retrieved from

  • Baccanari, D. P., et al. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. PMC. Retrieved from

  • AzoOptics. (2025).[2][3] How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from

  • Thermo Fisher Scientific. Extinction Coefficients and Protein/Peptide Analysis. Retrieved from

Sources

Safety Operating Guide

Safe Handling and Disposal of 2-((Trimethylsilyl)ethynyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Structural-Reactivity Approach for Laboratory & Process Safety

Executive Summary

2-((Trimethylsilyl)ethynyl)pyrimidine (CAS: 193631-86-6) is a specialized heteroaromatic intermediate primarily used in palladium-catalyzed cross-coupling reactions (Sonogashira coupling).[1][2] While often treated as generic organic waste, its specific structural motif—a pyrimidine ring linked to a trimethylsilyl (TMS)-protected alkyne—dictates a precise disposal protocol.[1][2]

The critical safety directive: You must prevent the uncontrolled cleavage of the TMS group in the waste stream.[1] Exposure to strong bases or fluoride sources can generate the terminal alkyne in situ, altering the flammability profile and potential for acetylide formation if metal ions are present.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Why" behind the hazards. We utilize a Structure-Activity Relationship (SAR) assessment based on the functional groups.[1][2]

Table 1: Physicochemical & Hazard Profile
PropertySpecificationSafety Implication
Physical State Low-melting solid or liquid (MP ~40°C)May exist as a supercooled liquid; handle as a liquid for spill containment.[1][2]
Flash Point Est. 40–60°C (Closed Cup)Flammable (H226). Requires grounding during transfer.[1][2]
Reactivity TMS-Alkyne MoietyBase-Sensitive. Cleaves in high pH to form terminal alkyne.[1][2]
Toxicity Pyrimidine CoreIrritant (H315, H319). Nitrogen heterocycles are potential aquatic toxins.[1][2]
Incompatibility Strong Oxidizers, Bases, FluoridesDo not mix with waste streams containing TBAF, NaOH, or KOH.[1]

Senior Scientist Insight: The TMS group is a "mask."[1] In your reaction, you remove it intentionally. In your waste container, if you remove it accidentally by mixing with basic waste, you generate a new chemical species (2-ethynylpyrimidine) that may have a lower flash point and higher reactivity.[1][2]

Part 2: Pre-Disposal Stabilization (The "Expertise" Phase)[1][2]

Most laboratory accidents occur not during the reaction, but during the cleanup. Follow these stabilization rules before moving to the waste drum.

Quenching Reaction Mixtures

If the chemical is part of a reaction mixture (e.g., a Sonogashira coupling), the primary risk is not the pyrimidine itself, but the catalyst and residual reagents.

  • Step A: Quench any residual organometallics (e.g., n-BuLi, Grignards) with isopropanol before adding water.[1][2]

  • Step B: Scavenge transition metals.[1][2] If Pd/Cu catalysts were used, treat the solution with a metal scavenger (e.g., SiliaMetS® or activated carbon) to prevent heavy metal contamination of the organic waste stream.[2]

The "No-Base" Rule

Crucial: Never dispose of this compound in a "Basic Organic Waste" container.

  • Mechanism:[1][2][3][4] Hydroxide ions (

    
    ) attack the silicon atom, releasing the terminal alkyne and trimethylsilanol.[1][2]
    
  • Risk:[1][2][4][5][6][7] Exothermic reaction and generation of volatile components.[1]

  • Action: Ensure the pH of the waste solution is Neutral (pH 6-8) or slightly Acidic.[1][2]

Part 3: Disposal Workflow Visualization

The following decision tree illustrates the safe routing of this material.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: This compound CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Substance (Expired/Excess) CheckState->Pure Pure Solid/Liquid Solution Reaction Mixture (Solvent + Reagents) CheckState->Solution Dissolved SolidWaste Solid Waste Stream (Pack in HDPE Jar) Pure->SolidWaste Label as Flammable Solid CheckHalogen Does solvent contain Halogens (DCM, CHCl3)? Solution->CheckHalogen StreamA Stream A: Halogenated Organic Waste CheckHalogen->StreamA Yes (Contains Halogens) StreamB Stream B: Non-Halogenated Organic Waste CheckHalogen->StreamB No (e.g., THF, Toluene)

Figure 1: Decision matrix for segregating silyl-alkyne waste streams to prevent cross-contamination.

Part 4: Detailed Step-by-Step Protocol

Equipment Required[1][2][3][6][8]
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, flame-resistant lab coat.[1][2]

  • Container: High-Density Polyethylene (HDPE) jerrycan or amber glass bottle. Avoid metal containers if the TMS group is suspected to be compromised (acetylide risk).[1]

Protocol A: Disposal of Pure Substance (Expired/Excess)[1][2]
  • Labeling: Attach a hazardous waste label. Clearly write: "this compound - Flammable Solid/Liquid - Irritant."[1][2]

  • Dissolution (Optional but Recommended): Small quantities (<5g) are safer to handle as a solution.[1][2] Dissolve in a compatible non-halogenated solvent (e.g., Acetone or Ethyl Acetate) to reduce the concentration of the reactive alkyne moiety.

  • Transfer: Pour into the Non-Halogenated Organic Waste drum.

  • Log: Record the volume and specific constituents in the waste log.

Protocol B: Disposal of Reaction Mixtures
  • Segregation: Determine your primary solvent.[1][2]

    • If Dichloromethane (DCM) or Chloroform was used: Use Halogenated Waste .[1][2]

    • If THF, Toluene, Acetone, or DMF was used: Use Non-Halogenated Waste .[1][2]

  • pH Check: Dip a pH strip into the waste solution.[1]

    • If pH > 9 (Basic): Neutralize carefully with dilute 1M HCl until pH is ~7.[1][2]

    • Why? To prevent TMS cleavage in the drum.[1]

  • Transfer: Funnel the waste into the appropriate carboy. Ensure the carboy is grounded (earth clamp) to prevent static discharge, as the mixture is flammable.

Part 5: Regulatory & Compliance (RCRA/EPA)[1][2]

For facilities in the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

  • Waste Code Assignment:

    • D001 (Ignitability): Applicable if the flash point is <60°C (highly likely for this compound in organic solvents).[1][2]

    • P-List / U-List: This specific CAS is not typically P-listed (acutely toxic) or U-listed, but it must be characterized by the generator.[1][2]

  • European Union (REACH):

    • Dispose of as European Waste Catalogue (EWC) code 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][8] [Link]

  • PubChem. (2025).[1][2] 2-((Trimethylsilyl)ethynyl)pyridine (Analogous Structure Safety Data). National Library of Medicine.[1] [Link][1][2]

  • Organic Syntheses. (2014). Handling and Disposal of Hazardous Chemicals in Organic Synthesis. Org. Synth. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.